molecular formula C3H2ClF5 B1596418 1-Chloro-1,1,3,3,3-pentafluoropropane CAS No. 460-92-4

1-Chloro-1,1,3,3,3-pentafluoropropane

Cat. No. B1596418
Key on ui cas rn: 460-92-4
M. Wt: 168.49 g/mol
InChI Key: LLJWABOOFANACB-UHFFFAOYSA-N
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Patent
US06551469B1

Procedure details

The reactor described above was cooled and maintained at about 0° C. during the photochlorination reaction. Initially, the reactor was purged of air using nitrogen. Chlorine gas was then introduced to displace the nitrogen. Thereafter, 335 g (2.5 mol) of CF3CH2CHF2 (HFC-245fa) was charged to the reactor. A total of 208 g (2.9 mol) of chlorine gas was bubbled into the CF3CH2CHF2 over a period of about 24 hours while the reactants were being irradiated. At the end of the 24 hour period, GC analysis indicated a 96% conversion of HFC-245fa (retention time 1.9 min) to the desired product HCFC-235fa (retention time 2.1 min). The reaction mixture was washed with 100 mL of a cooled (about 2° C.) solution of aqueous sodium bisulfite (10 wt. %) and distilled (boiling point=26-28° C.) to afford 383 g CF3CH2CF2Cl (yield, 91%). Absent cooling of the wash solution, loss of product by vaporization has been observed due to a slight exotherm during the washing step. No multichlorinated products were detected.
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][CH:6]([F:8])[F:7])([F:4])([F:3])[F:2].[Cl:9]Cl>>[C:1]([CH2:5][C:6]([Cl:9])([F:8])[F:7])([F:4])([F:3])[F:2]

Inputs

Step One
Name
Quantity
335 g
Type
reactant
Smiles
C(F)(F)(F)CC(F)F
Step Two
Name
Quantity
208 g
Type
reactant
Smiles
ClCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)F)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor described above was cooled
CUSTOM
Type
CUSTOM
Details
Initially, the reactor was purged of air
ADDITION
Type
ADDITION
Details
Chlorine gas was then introduced
CUSTOM
Type
CUSTOM
Details
were being irradiated
CUSTOM
Type
CUSTOM
Details
At the end of the 24 hour period, GC analysis
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC(F)(F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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